molecular formula C15H24N2O2 B5709472 1-[(3,4-dimethoxyphenyl)methyl]-4-ethylpiperazine

1-[(3,4-dimethoxyphenyl)methyl]-4-ethylpiperazine

Cat. No.: B5709472
M. Wt: 264.36 g/mol
InChI Key: WYLZOUBUHIQPMT-UHFFFAOYSA-N
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Description

1-[(3,4-Dimethoxyphenyl)methyl]-4-ethylpiperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 3,4-dimethoxyphenylmethyl group and an ethyl group. Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,4-dimethoxyphenyl)methyl]-4-ethylpiperazine typically involves the reaction of 3,4-dimethoxybenzyl chloride with 4-ethylpiperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1-[(3,4-Dimethoxyphenyl)methyl]-4-ethylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

1-[(3,4-Dimethoxyphenyl)methyl]-4-ethylpiperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(3,4-dimethoxyphenyl)methyl]-4-ethylpiperazine involves its interaction with specific molecular targets in the body. The compound is known to bind to neurotransmitter receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets are still under investigation, but it is believed to affect the central nervous system by altering neurotransmitter levels .

Comparison with Similar Compounds

Uniqueness: 1-[(3,4-Dimethoxyphenyl)methyl]-4-ethylpiperazine is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct biological activities and chemical reactivity. Its combination of a 3,4-dimethoxyphenylmethyl group and an ethyl group on the piperazine ring sets it apart from other similar compounds, providing unique pharmacological properties and potential therapeutic applications.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-4-ethylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c1-4-16-7-9-17(10-8-16)12-13-5-6-14(18-2)15(11-13)19-3/h5-6,11H,4,7-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYLZOUBUHIQPMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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